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Compound of Interest

Compound Name: Capistruin

Cat. No.: B1577615 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP)

originally isolated from Burkholderia thailandensis E264.[1][2] It belongs to the lasso peptide

class, which is characterized by a unique "lariat knot" topology.[1][3] This structure consists of

an N-terminal macrolactam ring that is pierced by the C-terminal tail, which is held in place by

steric hindrance from bulky amino acids.[2][4] Specifically, Capistruin is a 19-residue peptide

with a 9-amino acid N-terminal ring formed by an isopeptide bond between the N-terminal

Glycine (Gly1) and the side chain of an Aspartate or Glutamate residue.[4][5] This rigid,

compact structure confers remarkable stability against heat and denaturants.[4]

Capistruin exhibits potent antimicrobial activity, particularly against closely related

Burkholderia and Pseudomonas strains.[1][3][4] Its mechanism of action involves the inhibition

of bacterial DNA-dependent RNA polymerase (RNAP), a mode of action similar to the well-

studied lasso peptide microcin J25.[4][6] The unique structure and targeted biological activity of

Capistruin make it a compelling candidate for therapeutic development. Accurate and

comprehensive analytical characterization is therefore critical for research, quality control, and

formulation development.

This document provides detailed protocols for the key analytical techniques required for the

characterization of Capistruin: High-Performance Liquid Chromatography (HPLC) for

purification and purity assessment, Mass Spectrometry (MS) for identity confirmation and
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sequence analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for higher-order

structure elucidation.

High-Performance Liquid Chromatography (HPLC)
Application Note:

Reverse-phase HPLC (RP-HPLC) is a fundamental technique for the separation, quantification,

and purification of Capistruin from complex mixtures such as culture supernatants or synthesis

reaction mixtures. The method separates molecules based on their hydrophobicity. By using a

C18 stationary phase and a gradient of increasing organic solvent (acetonitrile or methanol) in

an aqueous mobile phase, Capistruin can be effectively resolved from other cellular

components and impurities. Detection is typically performed by monitoring UV absorbance at

210 nm, which corresponds to the peptide backbone.[5] This technique is essential for

obtaining highly pure material for subsequent structural and functional assays and for

determining the purity of a given sample.

Experimental Protocol: RP-HPLC for Capistruin Analysis and Purification

Sample Preparation:

Harvest culture by centrifugation (e.g., 10 min at 4,000 rpm) to pellet cells.[5]

Mix the supernatant with 0.5% (w/v) XAD-16 resin and agitate for 1 hour.[5]

Separate the resin, wash it, and elute the bound peptides using methanol.

Evaporate the methanol extract to dryness under reduced pressure.[4]

Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase

conditions (e.g., 10% acetonitrile in water).[4]

Instrumentation and Columns:

Analytical HPLC: Standard HPLC system with a UV detector.

Column: Nucleodur C18ec, or equivalent (e.g., 4.6 mm x 250 mm).
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Preparative HPLC: System with a higher flow rate capacity and a larger column.

Column: Nucleodur C18ec, or equivalent (e.g., 21 mm x 250 mm).[4]

Mobile Phases:

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.02% Formic Acid (FA).[4][5]

Solvent B: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% TFA or 0.02% FA.[4][5]

Chromatographic Conditions:

The following tables outline typical conditions for analytical and preparative runs.

Data Presentation: HPLC Parameters

Parameter Analytical Scale[5] Preparative Scale[4]

Column C18 Reverse-Phase
Nucleodur C18ec (250 mm x

21 mm)

Solvent A 0.02% Formic Acid in Water
Water / 0.1% Trifluoroacetic

Acid

Solvent B 0.02% Formic Acid in Methanol
Acetonitrile / 0.1%

Trifluoroacetic Acid

Flow Rate 1.0 mL/min 18 mL/min

Gradient
10% B for 2 min, then 10-

100% B over 38 min

10-40% B over 30 min, then to

95% B in 5 min

Detection UV at 210 nm
UV (wavelength not specified,

210 nm is typical)

Expected RT Dependent on exact conditions ~26.2 min

Data Analysis:

Integrate the peak corresponding to Capistruin to determine its retention time and peak

area.
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Assess purity by calculating the relative area of the Capistruin peak compared to the total

area of all peaks in the chromatogram.

For quantification, generate a calibration curve using a purified standard of known

concentration.

Mass Spectrometry (MS)
Application Note:

Mass spectrometry is an indispensable tool for the characterization of Capistruin, providing

precise molecular weight (MW) determination and sequence information.[7] Due to the cyclic

nature of lasso peptides, traditional sequencing methods like Edman degradation are not

applicable.[7] Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization

Time-of-Flight) and ESI (Electrospray Ionization) coupled with various mass analyzers (e.g.,

Ion-Trap Time-of-Flight, IT-TOF) are used.[5] High-resolution MS confirms the elemental

composition. Tandem mass spectrometry (MS/MS) is employed to fragment the molecule, and

the resulting fragmentation pattern can be used to verify the amino acid sequence and confirm

the lasso topology.[2][5]

Experimental Protocol: MS for Capistruin Identification

Sample Preparation:

Use HPLC-purified fractions of Capistruin.

For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., α-cyano-4-

hydroxycinnamic acid) on the target plate.

For ESI (LC-MS), the sample is typically infused directly from the HPLC eluent.

Instrumentation:

MALDI-TOF MS: An Autoflex Speed LRF mass spectrometer or equivalent.[5]

ESI-IT-TOF MS: An Ion-Trap Time-of-Flight mass spectrometer or equivalent.[5]

Instrument Parameters (Example):
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MALDI-TOF (Positive Reflectron Mode):[5]

Ion Source Voltage 1: 19 kV

Ion Source Voltage 2: 16.61 kV

Mass Range: 200-3500 Da

Pulsed Ion Extraction: 200 ns

ESI (Positive Mode):

Detection Mass Range: 200-2000 Da.[5]

Data Acquisition and Analysis:

Acquire full scan mass spectra to determine the MW of the intact peptide. Capistruin is

typically observed as singly, doubly, or sodiated adducts.

Perform MS/MS on the parent ion of interest. The complex fragmentation pattern, often

requiring multiple bond cleavages to linearize the peptide, is characteristic of a cyclic

structure.[8]

Compare the observed m/z values with the theoretical values calculated from the known

amino acid sequence of Capistruin.

Data Presentation: Observed Mass Spectrometry Data for Capistruin

Ion Species Technique Observed m/z Expected m/z Reference

[M+H]⁺ MALDI-TOF 2049.43 ~2049 [5]

[M+Na]⁺ MALDI-TOF 2071.52 ~2071 [5]

[M+2H]²⁺ IT-TOF 1025.23 ~1025 [5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
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While MS and HPLC can confirm the identity and purity of Capistruin, NMR spectroscopy is

the definitive method for elucidating its three-dimensional structure in solution.[1][3] For a lasso

peptide, NMR is crucial to unequivocally prove the threaded "lariat knot" topology.[1] Through-

space correlations from Nuclear Overhauser Effect (NOE) experiments provide distance

constraints between protons, which are essential for defining the peptide's fold and confirming

that the C-terminal tail passes through the N-terminal ring.[7] NMR is also used to assess the

stability of the structure under different conditions, such as varying temperatures.[3] Though it

requires a larger amount of pure sample compared to MS, NMR provides unparalleled detail

about the higher-order structure.[9][10]

Experimental Protocol: General Workflow for NMR Structural Analysis

Sample Preparation:

Prepare a highly concentrated sample (typically >1 mM) of >95% pure Capistruin.

Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O

or 100% D₂O) with an appropriate buffer.

Transfer the solution to a high-quality NMR tube.

Instrumentation:

High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Data Acquisition:

Acquire a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments at a

constant temperature (e.g., 298 K).

1D ¹H Spectrum: To assess sample purity and folding.

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space

correlations between protons that are close in space (< 5 Å). These are critical for defining

the 3D structure.[3]
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2D DQF-COSY (Double-Quantum Filtered Correlated Spectroscopy): To identify through-

bond correlations between adjacent protons.[3]

Heteronuclear experiments (e.g., ¹H-¹⁵N HSQC) may be performed if isotopic labeling is

used.

Data Processing and Analysis:

Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

Assign the chemical shifts of all protons in the peptide.

Identify and integrate NOE cross-peaks from the NOESY spectra to generate a list of inter-

proton distance restraints.

Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D

structures that are consistent with the experimental restraints.

Analyze the resulting structures to confirm the lasso fold, identifying the specific NOEs

between the C-terminal tail and the N-terminal ring that define the threaded topology.

Visualizations
Experimental Workflow for Capistruin Characterization
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Capistruin Inhibition of RNAP

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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